molecular formula C10H12INO2 B13903809 methyl (3R)-3-amino-3-(4-iodophenyl)propanoate

methyl (3R)-3-amino-3-(4-iodophenyl)propanoate

Cat. No.: B13903809
M. Wt: 305.11 g/mol
InChI Key: AVPVIAJZEPDUSS-SECBINFHSA-N
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Description

Methyl (3R)-3-amino-3-(4-iodophenyl)propanoate is an organic compound with the molecular formula C10H12INO2 It is a derivative of propanoic acid and contains an amino group and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-3-(4-iodophenyl)propanoate typically involves the esterification of 3-amino-3-(4-iodophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-(4-iodophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The iodophenyl group can be reduced to form phenyl derivatives.

    Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted phenylpropanoates.

Scientific Research Applications

Methyl (3R)-3-amino-3-(4-iodophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-3-(4-iodophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can affect various biochemical pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3R)-3-amino-3-(4-iodophenyl)propanoate is unique due to the presence of both an amino group and an iodophenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H12INO2

Molecular Weight

305.11 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(4-iodophenyl)propanoate

InChI

InChI=1S/C10H12INO2/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m1/s1

InChI Key

AVPVIAJZEPDUSS-SECBINFHSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CC=C(C=C1)I)N

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)I)N

Origin of Product

United States

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